molecular formula C23H21ClFN5O2S B2598890 N-(4-chlorophenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 1358766-08-1

N-(4-chlorophenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2598890
CAS No.: 1358766-08-1
M. Wt: 485.96
InChI Key: HEXPSHINXZWSQC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H21ClFN5O2S and its molecular weight is 485.96. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has demonstrated the potential anticancer activity of compounds structurally related to N-(4-chlorophenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide. For instance, compounds with the fluoro and chlorophenyl moieties have shown promising anticancer properties against various cancer cell lines, including lung, breast, and CNS cancers. These compounds, through their unique structural frameworks, engage in interactions that can inhibit the proliferation of cancer cells (Hammam et al., 2005).

Anti-inflammatory and Antinociceptive Activities

Compounds bearing structural resemblance to the chemical have been evaluated for their anti-inflammatory and antinociceptive activities. For example, thiazolo[3,2-a]pyrimidine derivatives, which share similar chemical motifs, have been found to possess significant anti-inflammatory and antinociceptive effects, suggesting potential therapeutic applications in treating inflammation and pain-related conditions (Alam et al., 2010).

Neurological Disorders

Research into PDE9 inhibitors, which include structurally related compounds, has shown promise in the treatment of neurological disorders such as Alzheimer's disease. These inhibitors can modulate intracellular cGMP levels, contributing to neuroprotective effects and memory enhancement (Wunder et al., 2005).

Photovoltaic Efficiency and Ligand-Protein Interactions

The application of compounds similar to the specified chemical extends into materials science, where they have been studied for their potential in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency, making them viable candidates for improving the efficiency of photovoltaic cells. Moreover, their interaction with biological targets, such as Cyclooxygenase 1 (COX1), has been explored, indicating potential therapeutic applications (Mary et al., 2020).

Anti-inflammatory Activity

Further research into compounds with the 4-fluorophenyl and chlorophenyl moieties has revealed their anti-inflammatory properties, offering insights into their mechanism of action and potential therapeutic benefits for inflammatory conditions (Sunder et al., 2013).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN5O2S/c1-3-30-21-20(14(2)28-30)27-23(29(22(21)32)12-15-4-8-17(25)9-5-15)33-13-19(31)26-18-10-6-16(24)7-11-18/h4-11H,3,12-13H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXPSHINXZWSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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